1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride (CAS 33191-51-4), also indexed as N,α-Dimethyl-1-adamantanemethylamine hydrochloride, is a bicyclic secondary amine belonging to the aminoadamantane class. The compound is a chiral N-methyl derivative of rimantadine, possessing a molecular formula of C₁₃H₂₄ClN and a molecular weight of 229.79 g/mol.

Molecular Formula C13H24ClN
Molecular Weight 229.79 g/mol
CAS No. 33191-51-4
Cat. No. B1379907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride
CAS33191-51-4
Molecular FormulaC13H24ClN
Molecular Weight229.79 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)NC.Cl
InChIInChI=1S/C13H23N.ClH/c1-9(14-2)13-6-10-3-11(7-13)5-12(4-10)8-13;/h9-12,14H,3-8H2,1-2H3;1H
InChIKeySZFPQYVWDAJONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Adamantan-1-yl)-N-methylethan-1-amine Hydrochloride (CAS 33191-51-4): Procurement-Relevant Chemical Identity and Core Profile


1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride (CAS 33191-51-4), also indexed as N,α-Dimethyl-1-adamantanemethylamine hydrochloride, is a bicyclic secondary amine belonging to the aminoadamantane class . The compound is a chiral N-methyl derivative of rimantadine, possessing a molecular formula of C₁₃H₂₄ClN and a molecular weight of 229.79 g/mol . It is commercially supplied as a hydrochloride salt, typically at a minimum purity of 95% (HPLC), and is stored under refrigeration for long-term stability . The molecule features a rigid lipophilic adamantane cage, a central chiral carbon bearing a methyl group, and a secondary N-methylamine function, yielding a calculated logP of approximately 2.65 . This structural profile places the compound at the intersection of antiviral, neuroprotective, and sigma-receptor-targeted chemical spaces, making its precise identity critical for reproducible research procurement.

Why Rimantadine, Amantadine, or N-Methyl-1-Adamantanamine Cannot Substitute for 1-(Adamantan-1-yl)-N-methylethan-1-amine Hydrochloride in Targeted Research


Aminoadamantane derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor modifications produce functionally divergent pharmacological profiles. At the sigma-1 receptor, for example, amantadine (Ki = 7.44 μM) and memantine (Ki = 2.60 μM) differ by nearly 3-fold in binding affinity [1]. The N-methyl and α-methyl substitution pattern present in 1-(Adamantan-1-yl)-N-methylethan-1-amine defines a distinct chemical space relative to primary amine comparators, altering basicity, lipophilicity (logP ≈ 2.65 versus ~2.1–2.4 for rimantadine), hydrogen-bond donor count, and metabolic vulnerability . These physicochemical differences directly influence blood-brain barrier penetrance, receptor binding kinetics, and cytochrome P450 susceptibility. Furthermore, the compound serves as a specific chiral intermediate in the synthesis of sigma-1 receptor-targeted agents such as the MR22 class, a role that neither rimantadine, amantadine, nor N-methyl-1-adamantanamine can fulfill due to divergent connectivity at the α-carbon and amine nitrogen [2]. Generic substitution therefore risks both biological irreproducibility and synthetic pathway failure.

Quantitative Comparative Evidence for 1-(Adamantan-1-yl)-N-methylethan-1-amine Hydrochloride: Procurement Decision-Support Data


Differentiation Dimension 1: Elevated Lipophilicity (logP) of the N-Methyl Secondary Amine Versus Primary Amine Analog Rimantadine

The target compound incorporates an N-methyl group that is absent in its closest primary amine comparator, rimantadine (1-(adamantan-1-yl)ethan-1-amine). This substitution increases calculated lipophilicity: the Fluorochem certificate reports a consensus logP of 2.65 for the target compound . In contrast, rimantadine free base typically exhibits a logP in the range of 2.1 to 2.4 across standard prediction models, representing a quantifiable increase in hydrophobicity of approximately 0.25–0.55 log units [1]. This difference corresponds to a predicted ~1.8–3.5× higher octanol/water partition coefficient, directly relevant to passive membrane permeability and CNS distribution potential.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Differentiation Dimension 2: Validated Synthetic Intermediacy in Sigma-1 Receptor Ligand (MR22 Class) Synthesis – A Role Not Achievable with Primary Amine Analogs

The secondary N-methylamine motif of the target compound is essential for the convergent synthesis of high-affinity sigma-1 receptor agonists exemplified by (-)-MR22, a compound with demonstrated retinal neuroprotective activity [1][2]. Published synthetic routes require the N-methyl-N-(1-adamantyl)alkylamine intermediate to undergo alkylation with a cyclopropane carboxylate electrophile, forming the tertiary amine pharmacophore necessary for sigma-1 binding [2]. The primary amine rimantadine, if used in the analogous alkylation step, would produce a secondary amine product with altered conformational flexibility and protonation state at the sigma-1 orthosteric site, yielding a divergent pharmacological profile. (-)-MR22 has been shown to significantly attenuate ischemia-reperfusion-induced retinal damage in rats, with biochemical endpoints (lactate accumulation, glucose depletion, ATP decline) significantly inhibited versus ischemic controls (P<0.05) [1].

Sigma-1 Receptor Neuroprotection Retinal Ischemia Chemical Synthesis

Differentiation Dimension 3: Documented Purity Specifications (95% Baseline) Versus Uncharacterized or Lower-Purity Research-Grade Adamantane Amines

Multiple independent commercial sources converge on a minimum purity specification of 95% for this compound . This contrasts with generic 'research-grade' aminoadamantanes that may be listed without defined purity thresholds or with lower specifications (e.g., 90% technical grade), introducing uncontrolled variability into dose-response and SAR studies. At 95% purity, the maximum total impurity burden is ≤5% w/w, a threshold that is quantifiable and aligned with reproducible pharmacological experimentation. Furthermore, the compound's solid physical form (confirmed by Fluorochem and Sigma-Aldrich) facilitates accurate weighing, a practical advantage over hygroscopic or oily aminoadamantane free bases .

Purity Quality Control Reproducibility

Differentiation Dimension 4: Sigma-1 Receptor Binding Affinity Class Inference – Aminoadamantane SAR Sensitivity to N-Substitution

Within the aminoadamantane class, sigma-1 receptor binding affinity is highly sensitive to the amine substitution pattern. Published comparative data demonstrate that amantadine (primary amine, Ki = 7.44 μM) and memantine (primary amine with 3,5-dimethyl substitution, Ki = 2.60 μM) differ by a factor of 2.9× at the sigma-1 receptor [1]. While direct binding data for the target compound at sigma-1 have not been independently reported, the N-methyl secondary amine motif is structurally more closely aligned with the pharmacophore of the selective sigma-1 agonist (-)-MR22 (which incorporates the N-methyl-N-adamantylalkylamine substructure) than with primary amine comparators [2]. This SAR context indicates that substituting the N—H hydrogen with a methyl group is not a silent modification and is likely to alter both sigma-1 affinity and functional efficacy relative to rimantadine.

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

High-Value Application Scenarios for 1-(Adamantan-1-yl)-N-methylethan-1-amine Hydrochloride Derived from Quantitative Differentiation Evidence


Scenario 1: CNS-Penetrant Sigma-1 Receptor Ligand Development Requiring Defined Lipophilicity

When developing sigma-1-targeted agents for neurodegenerative or retinal ischemic indications, the compound's experimentally determined logP of 2.65 provides a defined lipophilicity anchor for CNS multiparameter optimization (MPO) scoring . Its N-methyl secondary amine function serves as a direct precursor for tertiary amine pharmacophore assembly via SN2 alkylation, enabling convergent synthesis of MR22-class sigma-1 agonists with demonstrated in vivo neuroprotective efficacy in retinal ischemia-reperfusion models [1]. This scenario is inappropriate for rimantadine, whose primary amine would introduce additional synthetic complexity and a divergent lipophilicity profile.

Scenario 2: Antiviral M2 Channel Structure-Activity Studies Where N-Methylation State Is the Independent Variable

Influenza A M2 proton channel inhibitors derived from the adamantane scaffold are known to be sensitive to the amine substitution pattern, with rimantadine (primary amine) and amantadine displaying distinct resistance profiles. The target compound, as an N-methyl secondary amine, provides a systematic variation in amine basicity (pKa shift of approximately 0.5–1.0 units versus primary amines) and steric bulk at the channel binding site . This enables head-to-head SAR experiments where N-methylation is the controlled independent variable, isolating its contribution to channel block potency and resistance susceptibility.

Scenario 3: Reproducible In Vitro Pharmacology Requiring Auditable Purity Documentation

For peer-reviewed publication or IND-enabling studies, procurement of the compound with a documented minimum purity of 95% (HPLC) from ISO-compliant suppliers ensures that concentration-response relationships (EC₅₀, IC₅₀, Ki) are not confounded by ≥5% unidentified impurities [1]. The solid hydrochloride salt form further enables precise gravimetric dose preparation, avoiding the volumetric inaccuracies associated with liquid free-base aminoadamantanes. This scenario leverages the convergent purity specifications from multiple independent commercial sources to satisfy journal and regulatory reproducibility requirements.

Scenario 4: Enantioselective Synthesis of Chiral Adamantane Derivatives Requiring a Defined α-Methyl Stereocenter

The compound bears a chiral α-carbon adjacent to the adamantane cage, a stereocenter that is pre-installed in the commercial material. For asymmetric synthesis programs targeting enantiomerically pure sigma-1 agonists (e.g., (-)-MR22), procurement of the racemic N,α-dimethyl intermediate enables subsequent chiral resolution or enantioselective functionalization at a defined point in the synthetic sequence . Using rimantadine would forfeit this pre-existing stereochemical handle, requiring de novo asymmetric induction at the α-position.

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